Allocryptopine vs. BTHP: Divergent Modulation of hERG Channel Kinetics with Equivalent Blockade Potency
In a direct head-to-head study using hERG channels expressed in HEK293 cells, Allocryptopine and benzyltetrahydropalmatine (BTHP) were compared. At a concentration of 30 μmol/L, Allocryptopine did not affect the steady-state inactivation of the hERG channel, whereas BTHP caused a significant negative shift in the inactivation curve [1]. This indicates a fundamental difference in how the two compounds modulate channel gating despite their similar IC50 values for current blockade (Allocryptopine: 49.65 μmol/L vs. BTHP: 22.38 μmol/L) [1].
| Evidence Dimension | Effect on hERG channel steady-state inactivation kinetics at 30 μmol/L |
|---|---|
| Target Compound Data | No effect |
| Comparator Or Baseline | Benzyltetrahydropalmatine (BTHP) at 30 μmol/L caused a significant negative shift in the steady-state inactivation curve |
| Quantified Difference | Qualitative difference in effect on channel gating kinetics |
| Conditions | Whole-cell patch-clamp on hERG channels transiently expressed in HEK293 cells |
Why This Matters
This mechanistic distinction is critical for researchers studying hERG channel pharmacology or screening for compounds with specific electrophysiological profiles, as it demonstrates that Allocryptopine and BTHP are not interchangeable despite sharing a common primary target.
- [1] Fu, Y., et al. (2013). Allocryptopine and benzyltetrahydropalmatine block hERG potassium channels expressed in HEK293 cells. Acta Pharmacologica Sinica, 34, 847–858. doi:10.1038/aps.2012.176 View Source
